6-(1-环丙基乙氧基)咪唑并[1,2-b]哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.245. The purity is usually 95%.
BenchChem offers high-quality 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
治疗剂开发
咪唑并[1,2-a]吡啶及其衍生物,包括咪唑并[1,2-b]哒嗪,由于其广泛的生物活性,在药物化学中显示出广泛的应用。这些活性包括抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗微生物、抗病毒、抗糖尿病和杀虫剂活性,突出了它们作为开发新型治疗剂的支架的潜力 (Deep 等,2016)。
抗增殖作用
咪唑并[1,2-b]哒嗪化合物因其有效的乙酰胆碱酯酶抑制活性而被研究,在较高剂量下导致抗增殖、抗迁移和抗炎作用。这表明它们在解决神经退行性疾病和相关疾病方面的潜在用途 (Sharma 等,2021)。
抗病毒活性
已经发现了一类含有咪唑并[1,2-b]哒嗪核的新型小核糖核酸病毒抑制剂,显示出有效的广谱抗鼻病毒和抗肠道病毒活性。这一发现强调了咪唑并[1,2-b]哒嗪衍生物在抗病毒药物开发中的潜力 (Hamdouchi 等,2003)。
神经系统疾病的抑制剂
咪唑并[1,2-b]哒嗪衍生物已被合成并评估了其在体外与淀粉样斑块的结合。这些化合物,特别是那些在 6 位和 2 位修饰的化合物,显示出很高的结合亲和力,表明它们在开发阿尔茨海默病的诊断工具或治疗剂方面的潜力 (Zeng 等,2010)。
激酶抑制用于抗炎应用
研究已将咪唑并[1,2-b]哒嗪衍生物鉴定为 Tyk2 JH2 的有效、选择性和口服活性抑制剂,Tyk2 JH2 是一种与炎症过程有关的激酶。这突出了该支架在开发新型抗炎剂中的相关性 (Liu 等,2019)。
广泛的药物化学应用
咪唑并[1,2-b]哒嗪支架是药物化学中至关重要的杂环核,提供广泛的生物活性分子。其构效关系已得到广泛综述,为未来的药物发现和开发工作奠定了基础 (Garrido 等,2021)。
作用机制
Target of Action
The primary target of the compound 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This interaction results in a decrease in the inflammatory response that IL-17A typically induces .
Biochemical Pathways
The compound 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine affects the IL-23/IL-17 axis . This axis is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this pathway, reducing the symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
It is suggested that small molecule il-17a inhibitors like 6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine may provide efficacy comparable to anti-il-17a antibodies for psoriasis . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine’s action include a reduction in the inflammatory response typically induced by IL-17A . This results in an improvement in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Action Environment
It is worth noting that the efficacy of antibodies directed to il-17a can be reduced over time due to the development of anti-drug antibodies .
属性
IUPAC Name |
6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(9-2-3-9)15-11-5-4-10-12-6-7-14(10)13-11/h4-9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCZWAIFLZIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。